Cas no 39588-33-5 (6-methylimidazo1,2-apyridin-2-amine)

6-Methylimidazo[1,2-a]pyridin-2-amine is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system with an amino substituent at the 2-position and a methyl group at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The compound’s stability and reactivity under mild conditions facilitate efficient derivatization, enabling diverse applications in medicinal chemistry. High purity grades are available to ensure reproducibility in research and industrial processes.
6-methylimidazo1,2-apyridin-2-amine structure
39588-33-5 structure
Product Name:6-methylimidazo1,2-apyridin-2-amine
CAS No:39588-33-5
MF:C8H9N3
MW:147.177160978317
MDL:MFCD11846598
CID:1011600
PubChem ID:59108891
Update Time:2025-10-19

6-methylimidazo1,2-apyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-Imidazo[1,2-a]pyridin-2-amine
    • 6-methylimidazo[1,2-a]pyridin-2-amine
    • F1967-5704
    • AKOS022904056
    • CS-0097001
    • DA-35987
    • 6-methylimidazo[1,2-a]pyridine-2-amine
    • 39588-33-5
    • imidazo[1,2-a]pyridin-2-amine,6-methyl-
    • GKDWHNMQINVMGP-UHFFFAOYSA-N
    • SCHEMBL3406881
    • 6-methylimidazo1,2-apyridin-2-amine
    • MDL: MFCD11846598
    • Inchi: 1S/C8H9N3/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3
    • InChI Key: GKDWHNMQINVMGP-UHFFFAOYSA-N
    • SMILES: N12C=C(N)N=C1C=CC(C)=C2

Computed Properties

  • Exact Mass: 147.079647300g/mol
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.3Ų

6-methylimidazo1,2-apyridin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
219141-250mg
6-Methylimidazo[1,2-a]pyridin-2-amine, 95% min
39588-33-5 95%
250mg
$593.00 2023-09-06
Matrix Scientific
219141-500mg
6-Methylimidazo[1,2-a]pyridin-2-amine, 95% min
39588-33-5 95%
500mg
$1065.00 2023-09-06
Matrix Scientific
219141-1g
6-Methylimidazo[1,2-a]pyridin-2-amine, 95% min
39588-33-5 95%
1g
$1680.00 2023-09-06
TRC
M279721-10mg
6-methylimidazo[1,2-a]pyridin-2-amine
39588-33-5
10mg
$190.00 2023-05-18
TRC
M279721-50mg
6-methylimidazo[1,2-a]pyridin-2-amine
39588-33-5
50mg
$873.00 2023-05-18
TRC
M279721-100mg
6-methylimidazo[1,2-a]pyridin-2-amine
39588-33-5
100mg
$ 1800.00 2023-09-07
Chemenu
CM269474-1g
6-Methylimidazo[1,2-a]pyridin-2-amine
39588-33-5 95+%
1g
$1053 2021-08-18
Alichem
A029205255-1g
6-Methylimidazo[1,2-a]pyridin-2-amine
39588-33-5 95%
1g
$744.64 2023-09-02
Chemenu
CM269474-1g
6-Methylimidazo[1,2-a]pyridin-2-amine
39588-33-5 95%+
1g
$*** 2023-03-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1167641-1g
6-Methylimidazo[1,2-a]pyridin-2-amine
39588-33-5 95%
1g
¥4858.00 2024-05-15

Additional information on 6-methylimidazo1,2-apyridin-2-amine

6-Methylimidazo[1,2-a]pyridin-2-amine (CAS No. 39588-33-5): A Comprehensive Overview

The compound 6-methylimidazo[1,2-a]pyridin-2-amine, identified by the CAS registry number 39588-33-5, is a heterocyclic aromatic amine with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of imidazopyridines, which are known for their versatile structures and unique chemical properties. The imidazo[1,2-a]pyridine framework is a fused bicyclic system comprising an imidazole ring fused to a pyridine ring, with a methyl group at the 6-position and an amine group at the 2-position. This structural arrangement imparts distinctive electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of 6-methylimidazo[1,2-a]pyridin-2-amine in the development of novel pharmaceutical agents. Researchers have explored its potential as a building block for constructing bioactive molecules with applications in oncology, neurology, and infectious diseases. The compound's ability to act as a ligand in metalloenzyme inhibition has been particularly promising, with findings suggesting its role in modulating enzyme activity associated with cancer progression.

The synthesis of 6-methylimidazo[1,2-a]pyridin-2-amine involves multi-step processes that often utilize microwave-assisted organic synthesis (MAOS) techniques. These methods have been shown to enhance reaction efficiency and selectivity compared to traditional heating methods. Recent advancements in catalytic systems have further optimized the synthesis pathway, reducing production costs and improving scalability for industrial applications.

In terms of biological activity, 6-methylimidazo[1,2-a]pyridin-2-amine has demonstrated potent inhibitory effects on several key enzymes involved in cellular signaling pathways. For instance, studies have revealed its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This property positions it as a potential candidate for anti-cancer drug development. Additionally, its interaction with histone deacetylases (HDACs) has been investigated, offering insights into its role in epigenetic regulation.

The pharmacokinetic profile of 6-methylimidazo[1,2-a]pyridin-2-amine has also been extensively studied. Research indicates that it exhibits favorable absorption and distribution characteristics in preclinical models, suggesting its potential for systemic delivery. However, further studies are required to evaluate its metabolic stability and bioavailability in human subjects.

The application of computational chemistry tools has significantly advanced our understanding of the molecular interactions involving 6-methylimidazo[1,2-a]pyridin-2-amine. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, while molecular docking studies have elucidated its binding modes with target proteins. These computational approaches have facilitated the design of analogs with improved pharmacological properties.

In conclusion, 6-methylimidazo[1,2-a]pyridin-2-amine (CAS No. 39588-33-5) stands as a remarkable example of how structural complexity can be harnessed to create molecules with diverse functional capabilities. Its role as a scaffold for drug discovery continues to evolve with ongoing research efforts aimed at unlocking its full therapeutic potential.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.